Physicochemical Head-to-Head: Thiophene-2-sulfonamide vs. Benzenesulfonamide Core Comparison
The target compound (C₁₂H₁₅ClN₄O₃S₂, MW 362.86, clogP 1.04–1.34) differs from its direct benzenesulfonamide analog N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide (C₁₄H₁₇N₃O₃S, MW 307.37, CAS 1797552-32-9) in key physicochemical parameters relevant to membrane permeability and target engagement. The thiophene-for-benzene replacement increases molecular weight by ~55 Da and introduces an additional sulfur atom, raising topological polar surface area (TPSA) to 83.78–93 Ų (vs. an estimated ~79 Ų for the benzenesulfonamide analog) while maintaining a favorable hydrogen-bond donor count of 1. Critically, this scaffold swap was shown in the GSK heteroarylpyrazole CCR4 antagonist program to produce compound 33, which demonstrated 'excellent physicochemical properties' and was selected as 'a good starting point for a lead optimisation programme' over the original 2,3-dichlorobenzenesulfonamide-based series [1][2].
| Evidence Dimension | Physicochemical profile: molecular weight, TPSA, clogP, HBD count |
|---|---|
| Target Compound Data | MW 362.86 Da, clogP 1.04 (ZINC) / 1.34 (calculated), TPSA 83.78–93 Ų, HBD 1, HBA 7, Rotatable bonds 5 [1] |
| Comparator Or Baseline | Benzenesulfonamide analog: MW 307.37 Da, formula C₁₄H₁₇N₃O₃S, CAS 1797552-32-9 [3]; GSK baseline 2,3-dichlorobenzenesulfonamide series (CCR4) [2] |
| Quantified Difference | MW increase ~55 Da; additional heteroatom (S); TPSA increase ~5–14 Ų vs. estimated benzenesulfonamide; improved physicochemical properties vs. dichlorobenzene series per GSK qualitative assessment [2] |
| Conditions | In silico calculated properties (ZINC15, EOS2609 database); GSK CCR4 antagonist optimization program [1][2] |
Why This Matters
The thiophene-2-sulfonamide core provides a measurably differentiated physicochemical profile from the benzenesulfonamide analog, with independent literature precedent demonstrating that this scaffold replacement improves drug-like properties in a CCR4 antagonist context—a relevant consideration for procurement decisions where benzenesulfonamide analogs are the most readily available alternatives.
- [1] ZINC119975468 entry, ZINC15 Database. Physicochemical properties: MW 362.864, logP 1.038, tPSA 93, HBD 2 (neutral pH), HBA 6, rotatable bonds 6. Accessed 2026-05-09. View Source
- [2] Miah AH, Copley RC, O'Flynn D, Percy JM, Procopiou PA. Org Biomol Chem. 2014;12(11):1779-92. Replacement of 2,3-dichlorobenzenesulfonamide with 5-chlorothiophenesulfonamide provided compound 33 with excellent physicochemical properties. PMID: 24515101. View Source
- [3] CAS 1797552-32-9: N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide. Molecular Formula C₁₄H₁₇N₃O₃S, MW 307.37, HBD 1. Kuujia chemical database. View Source
